Hydantoin, 3-(m-chlorophenyl)-5-(p-nitrobenzylidene)-
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Overview
Description
Hydantoin, 3-(m-chlorophenyl)-5-(p-nitrobenzylidene)- is a synthetic organic compound belonging to the hydantoin family. Hydantoins are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chlorophenyl group at the 3-position and a nitrobenzylidene group at the 5-position, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-(m-chlorophenyl)-5-(p-nitrobenzylidene)- typically involves the condensation of 3-(m-chlorophenyl)hydantoin with p-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 3-(m-chlorophenyl)-5-(p-nitrobenzylidene)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitroso or amino derivatives.
Reduction: Formation of 3-(m-chlorophenyl)-5-(p-aminobenzylidene)hydantoin.
Substitution: Formation of substituted hydantoin derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticonvulsant or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of Hydantoin, 3-(m-chlorophenyl)-5-(p-nitrobenzylidene)- would depend on its specific biological activity. Generally, hydantoins exert their effects by interacting with molecular targets such as enzymes or receptors. The presence of the chlorophenyl and nitrobenzylidene groups may influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenytoin: A well-known anticonvulsant with a similar hydantoin core structure.
Nitrofurantoin: An antibiotic with a nitro group that shares some structural similarities.
Chloramphenicol: An antibiotic with a chlorophenyl group.
Uniqueness
Hydantoin, 3-(m-chlorophenyl)-5-(p-nitrobenzylidene)- is unique due to the combination of its chlorophenyl and nitrobenzylidene groups, which may confer distinct chemical and biological properties compared to other hydantoin derivatives. This uniqueness can be leveraged in the design of new compounds with tailored activities for specific applications.
Properties
CAS No. |
111223-97-3 |
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Molecular Formula |
C16H10ClN3O4 |
Molecular Weight |
343.72 g/mol |
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(4-nitrophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H10ClN3O4/c17-11-2-1-3-13(9-11)19-15(21)14(18-16(19)22)8-10-4-6-12(7-5-10)20(23)24/h1-9H,(H,18,22)/b14-8- |
InChI Key |
CBXQEDFKXKSESN-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/NC2=O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])NC2=O |
Origin of Product |
United States |
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